Compound Description: This compound features a central pyrazole ring substituted with a phenyl group at the 5-position and a trifluoromethyl group at the 3-position. This pyrazole ring is further linked to a benzenesulfonamide moiety at the 4-position. The crystal structure reveals significant twists between the aromatic rings. []
Relevance: 4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide shares the core structure of a pyrazole ring linked to a benzenesulfonamide with the target compound, N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide. The key structural difference lies in the substituents on the pyrazole ring. While the target compound has two trifluoromethyl groups at the 3 and 5 positions, this related compound features one trifluoromethyl group at the 3-position and a phenyl group at the 5-position.
Compound Description: This compound features a central pyrazole ring with methyl substituents at the 3 and 5 positions, directly connected to a benzenesulfonamide moiety at the 4-position. The crystal structure shows the two aromatic rings are inclined at an angle of 47.81(4)°. The N atom of the amino unit is pyramidally coordinated. []
Relevance: This compound shares a similar scaffold to N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide, both featuring a pyrazole ring directly linked to a benzenesulfonamide group. The primary difference lies in the substituents on the pyrazole ring. The target compound possesses two trifluoromethyl groups, whereas this related compound has two methyl groups.
Compound Description: This compound features a central pyrazole ring substituted with a furan ring at the 5-position and a trifluoromethyl group at the 3-position. The pyrazole is directly linked to the benzenesulfonamide moiety at the 4-position. The structure exhibits significant twists. []
Relevance: Both 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide and the target compound, N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide, belong to the same family of compounds containing a pyrazole ring directly connected to a benzenesulfonamide. The primary structural difference lies in the pyrazole substituents. While the target compound has two trifluoromethyl groups, this related compound has one trifluoromethyl group and a furan ring.
Compound Description: This compound features a central pyrazole ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position. This pyrazole ring is directly linked to a benzenesulfonamide group at the 4-position. []
Relevance: Both this compound and N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide share the core structure of a substituted pyrazole ring directly connected to a benzenesulfonamide moiety. The key difference resides in the substituents on the pyrazole ring. The target compound has two trifluoromethyl groups at the 3 and 5 positions, while this related compound features a methyl group at the 3-position and a phenyl group at the 5-position.
Compound Description: This compound is a cyclooxygenase-2 (COX-2) selective inhibitor. Studies have shown that SC236, alongside indomethacin, enhanced the cytotoxic effects of doxorubicin in human esophageal squamous cell carcinoma cells. This effect was independent of COX and prostaglandin E2 (PGE2) activity. Instead, SC236 directly inhibited P-glycoprotein (P-gp), a protein implicated in multidrug resistance, suggesting its potential clinical application in overcoming P-gp-mediated multidrug resistance in cancer cells. []
Relevance: SC236 exhibits structural similarities to N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide, both sharing a pyrazole ring directly linked to a benzenesulfonamide moiety. The key structural difference lies in the substituents on the pyrazole ring. While the target compound has two trifluoromethyl groups, SC236 features one trifluoromethyl group and a 4-chlorophenyl group.
Compound Description: This compound is a derivative of celecoxib and acts as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor. Studies have shown that OSU-03012 exhibits direct inhibitory effects on p21-activated kinases (PAKs), enzymes involved in cell motility and proliferation. This direct inhibition of PAKs potentially contributes to the compound's cellular effects in vitro. [] Furthermore, research suggests that OSU-03012 prevents Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression in basal-like breast cancer cells, highlighting its potential as a therapeutic target in EGFR-driven cancers. [], []
Relevance: Though structurally distinct, OSU-03012 shares a common pharmacophore with N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide: both contain a pyrazole ring substituted with a trifluoromethyl group at the 3-position. The difference lies in the other substituents on the pyrazole ring and the group attached to the phenyl ring. This suggests a potential shared mechanism of action or target affinity between these compounds. , ,
Compound Description: This group represents a series of compounds derived from celecoxib, featuring a benzylidenehydrazine carbonyl group attached to the phenyl ring of a 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide scaffold. Studies highlighted their anti-inflammatory activity in the carrageenan-induced rat paw oedema model, with some derivatives displaying superior potency compared to celecoxib while demonstrating minimal ulcerogenic effects. []
Relevance: These compounds, along with N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide, belong to the same chemical class characterized by a 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide core. The primary difference lies in the substituents on the phenyl ring attached to the pyrazole. This structural similarity might translate to similar pharmacological profiles, including potential anti-inflammatory properties for the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.